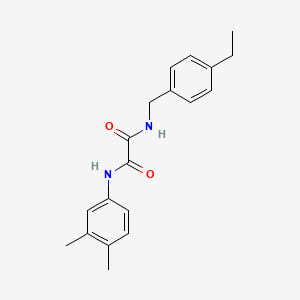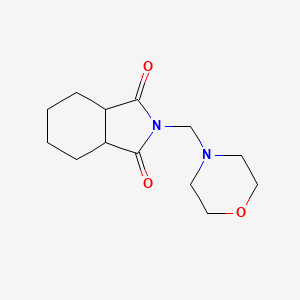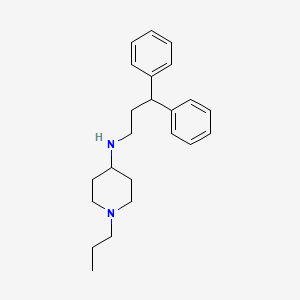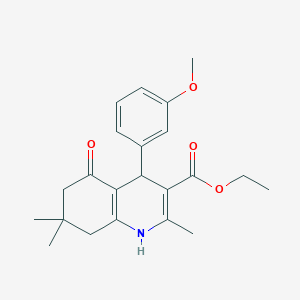![molecular formula C19H17N7O4 B4997182 4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzamide](/img/structure/B4997182.png)
4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzamide, also known as MNPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyrimidine and benzamide and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzamide involves the inhibition of DNA synthesis and cell proliferation in cancer cells. This compound binds to the DNA of cancer cells and prevents the replication of DNA, leading to cell death. This compound has also been shown to induce apoptosis, a process that leads to programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects on cancer cells. This compound inhibits the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis, leading to the inhibition of cancer cell growth. This compound has also been shown to induce the expression of p53, a tumor suppressor protein, leading to the inhibition of cancer cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its potential as a new anticancer drug. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development. However, one of the limitations of this compound is its potential toxicity, which needs to be addressed before it can be used as a drug.
Direcciones Futuras
There are several future directions for the research on 4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzamide. One of the directions is the development of new this compound derivatives with improved anticancer activity and reduced toxicity. Another direction is the study of the mechanism of action of this compound in cancer cells, which could lead to the identification of new targets for cancer therapy. Additionally, the potential applications of this compound in other fields of scientific research, such as drug delivery and nanotechnology, could also be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its potential applications in cancer treatment. This compound inhibits the growth of cancer cells by inhibiting DNA synthesis and inducing apoptosis. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound.
Métodos De Síntesis
4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzamide can be synthesized using different methods, including the reaction between 5-nitro-2,4-diaminopyrimidine and 4,4'-diaminodiphenylmethane in the presence of a suitable solvent. This reaction leads to the formation of this compound, which can be purified using different techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzamide has been extensively studied for its potential applications in different fields of scientific research. One of the most promising applications of this compound is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new anticancer drugs.
Propiedades
IUPAC Name |
4-[[2-(4-carbamoylanilino)-6-methyl-5-nitropyrimidin-4-yl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O4/c1-10-15(26(29)30)18(23-13-6-2-11(3-7-13)16(20)27)25-19(22-10)24-14-8-4-12(5-9-14)17(21)28/h2-9H,1H3,(H2,20,27)(H2,21,28)(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQJPGIYKYBPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=CC=C(C=C2)C(=O)N)NC3=CC=C(C=C3)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[(cyclohexylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B4997107.png)



![1-(9H-fluoren-2-yl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B4997163.png)
![methyl 4-(5-iodo-2-furyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4997168.png)

![N-(2-chlorophenyl)-6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4997189.png)
![2-[(4-methylphenyl)amino]-N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)acetohydrazide](/img/structure/B4997193.png)
![2-({[4-(butoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4997197.png)
![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B4997210.png)

